molecular formula C18H19N5OS B2718683 N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1333648-08-0

N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2718683
CAS No.: 1333648-08-0
M. Wt: 353.44
InChI Key: PILYTQDPRCQQNI-UHFFFAOYSA-N
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Description

N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative distinguished by its unique substituents. The core structure consists of a fused pyrazole-pyridine ring system, with a thiophene group at position 6, an isopropyl (propan-2-yl) group at position 1, and a carboxamide side chain featuring a cyanopropyl moiety. The cyanopropyl substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility and binding interactions compared to related analogs .

Properties

IUPAC Name

N-(1-cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-4-12(9-19)21-18(24)13-8-15(16-6-5-7-25-16)22-17-14(13)10-20-23(17)11(2)3/h5-8,10-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILYTQDPRCQQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=NC2=C1C=NN2C(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazolo[3,4-b]pyridine
  • Substituents : 1-Cyanopropyl and 1-propan-2-yl groups, along with a thiophene moiety.

This unique configuration contributes to its biological activity, particularly in modulating various biochemical pathways.

Antitumor Activity

Recent studies have indicated that compounds related to pyrazolo[3,4-b]pyridine exhibit significant antitumor properties. For instance, a related compound demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) production in human whole blood cell assays, which is crucial for inflammatory responses in tumors. The structure-based design strategies employed in synthesizing these compounds suggest that modifications can enhance their selectivity and potency against specific cancer types .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit mitogen-activated protein (MAP) kinases. These kinases play vital roles in cell signaling pathways that regulate proliferation and apoptosis. In particular, p38 MAP kinase inhibitors have shown promise in treating conditions like rheumatoid arthritis by reducing inflammatory cytokine production .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of pyrazolo[3,4-b]pyridine may also exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are prevalent. The modulation of signaling pathways involved in neuronal survival could position these compounds as potential therapeutic agents for conditions such as Alzheimer's disease.

Case Study 1: In Vivo Efficacy

In a recent animal study involving collagen-induced arthritis (CIA), a compound structurally similar to this compound showed significant reduction in joint inflammation and damage. This was attributed to its ability to inhibit TNF-α production effectively .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the thiophene position significantly influenced the anti-inflammatory activity of pyrazolo[3,4-b]pyridine derivatives. The introduction of electron-withdrawing groups enhanced the inhibitory effects on TNF-α production, suggesting a pathway for optimizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorInhibition of TNF-α production
Kinase InhibitionSelective inhibition of p38 MAP kinase
NeuroprotectionPotential modulation of oxidative stress-
In Vivo EfficacyReduced inflammation in CIA models
Structure ActivityEnhanced activity with specific substitutions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to pyrido[3,4-b]indole-3-carboxamide derivatives (e.g., compounds 5a–5l , 7a–7c ) described in . While the core heterocycles differ (pyrazolo[3,4-b]pyridine vs. pyrido[3,4-b]indole), key similarities lie in the carboxamide side chains and substituent strategies.

Core Heterocycle Differences
  • Target Compound : Pyrazolo[3,4-b]pyridine core (fused pyrazole and pyridine rings). This structure offers distinct electronic properties due to the pyrazole’s electron-deficient nature.
  • Compounds: Pyrido[3,4-b]indole core (fused pyridine and indole rings).
Substituent Analysis
Compound Name Core Structure Position 1 Substituent Position 6/Equivalent Substituent Carboxamide Side Chain
Target Compound Pyrazolo[3,4-b]pyridine Propan-2-yl Thiophen-2-yl N-(1-Cyanopropyl)
5a (from ) Pyrido[3,4-b]indole H N/A N-(4-Aminobutyl)
5e (from ) Pyrido[3,4-b]indole Methyl N/A N-(4-Aminobutyl)
7a (from ) Pyrido[3,4-b]indole H N/A N-(3-(2-Methylanilino)propyl)

Key Observations :

Position 1 Substituents : The target compound’s isopropyl group (propan-2-yl) provides steric bulk and hydrophobicity, contrasting with the smaller methyl group in 5e or unsubstituted analogs like 5a .

Thiophene vs.

Carboxamide Side Chains: The target’s 1-cyanopropyl side chain differs from the aminobutyl or anilino-propyl chains in compounds. The nitrile group increases polarity and may reduce metabolic stability compared to primary amines (e.g., 5a–5l) . Side-chain length varies: cyanopropyl (3 carbons) vs. aminobutyl (4 carbons) or aminopentyl/aminohexyl (5–6 carbons) in derivatives. Longer chains in 5g–5l could improve membrane permeability but increase molecular weight .

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